2-Bromo-4-nitroquinoline
Overview
Description
2-Bromo-4-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
2-Bromo-4-nitroquinoline is a derivative of quinoline, a heterocyclic compound that plays a significant role in medicinal chemistry . Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .
Mode of Action
Quinoline derivatives are known to undergo various chemical reactions, including nucleophilic and electrophilic substitution . A study has shown that brominated nitroquinoline derivatives can be converted into useful cyclic amines via a nucleophilic substitution (SNAr) reaction .
Biochemical Pathways
strain NyZ375 has shown that a two-component monooxygenase initiates a novel 2-bromo-4-nitrophenol catabolic pathway . This pathway is distinct from those of all identified 2-chloro-4-nitrophenol utilizers .
Result of Action
Quinoline and its derivatives have shown substantial biological activities .
Action Environment
The action environment of this compound can be influenced by various factors. For instance, the safety data sheet for this compound suggests avoiding dust formation and ensuring adequate ventilation . These precautions indicate that the compound’s action, efficacy, and stability might be influenced by environmental conditions such as air quality and ventilation.
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can undergo nucleophilic and electrophilic substitution reactions . This suggests that 2-Bromo-4-nitroquinoline may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Related compounds such as 4-nitroquinoline N-oxide have been shown to induce cell death and cause immunosuppression during oral carcinogenesis . It is possible that this compound may have similar effects on cell function, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. It is known that the clastogenicity of 4-NQO, a related compound, is cell-type dependent and linked to cytotoxicity, length of exposure, and p53 proficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitroquinoline typically involves the bromination of 4-nitroquinoline. One common method is the reaction of 4-nitroquinoline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products:
Substitution: Various substituted quinoline derivatives.
Reduction: 2-Bromo-4-aminoquinoline.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
2-Bromo-4-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-4-nitroquinoline: Similar structure but with a chlorine atom instead of bromine.
2-Fluoro-4-nitroquinoline: Contains a fluorine atom in place of bromine.
2-Iodo-4-nitroquinoline: Features an iodine atom instead of bromine.
Uniqueness: 2-Bromo-4-nitroquinoline is unique due to the specific electronic and steric effects imparted by the bromine atom
Properties
IUPAC Name |
2-bromo-4-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-9-5-8(12(13)14)6-3-1-2-4-7(6)11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEYIWTXAADTSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342382 | |
Record name | 2-Bromo-4-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20146-63-8 | |
Record name | 2-Bromo-4-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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